8-Methoxy-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid
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Overview
Description
8-Methoxy-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound is characterized by its fused bicyclic structure, which includes both an imidazole and a pyridine ring. It has a molecular formula of C10H10N2O3 and a molecular weight of 206.2 g/mol . This compound is primarily used in research and development, particularly in the fields of organic synthesis and pharmaceutical chemistry.
Preparation Methods
The synthesis of 8-Methoxy-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid can be achieved through various synthetic routes. Common methods include:
Condensation Reactions: These involve the reaction of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-a]pyridine scaffold.
Multicomponent Reactions: These reactions involve the simultaneous reaction of three or more reactants to form the desired product in a single step.
Oxidative Coupling: This method involves the coupling of two different molecules through an oxidative process, often using metal catalysts.
Tandem Reactions: These are sequences of reactions that occur in a single reaction vessel without the need to isolate intermediates.
Aminooxygenation and Hydroamination Reactions: These reactions involve the addition of amino or oxygen groups to the imidazo[1,2-a]pyridine scaffold.
Industrial production methods typically involve the optimization of these synthetic routes to achieve higher yields and purity, often using continuous flow systems and microreactor technology .
Chemical Reactions Analysis
8-Methoxy-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common reagents and conditions used in these reactions include metal catalysts, acidic or basic conditions, and various solvents. Major products formed from these reactions depend on the specific reagents and conditions used but can include various functionalized derivatives of the imidazo[1,2-a]pyridine scaffold .
Scientific Research Applications
8-Methoxy-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid has a wide range of scientific research applications, including:
Organic Synthesis: It serves as a valuable scaffold for the synthesis of various heterocyclic compounds.
Pharmaceutical Chemistry: It is used in the development of new drugs and therapeutic agents due to its unique structural properties.
Material Science: Its structural characteristics make it useful in the development of new materials with specific properties.
Biological Research: It is used in studies related to enzyme inhibition, receptor binding, and other biological processes.
Mechanism of Action
The mechanism of action of 8-Methoxy-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical processes . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
8-Methoxy-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid can be compared with other similar compounds, such as:
- 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
- 3-Iodo-8-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester
These compounds share a similar imidazo[1,2-a]pyridine scaffold but differ in their functional groups, which can lead to differences in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific functional groups, which confer distinct properties and applications.
Properties
Molecular Formula |
C10H10N2O3 |
---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
8-methoxy-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H10N2O3/c1-6-8(10(13)14)11-9-7(15-2)4-3-5-12(6)9/h3-5H,1-2H3,(H,13,14) |
InChI Key |
LNMKNBPGKKULET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2N1C=CC=C2OC)C(=O)O |
Origin of Product |
United States |
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